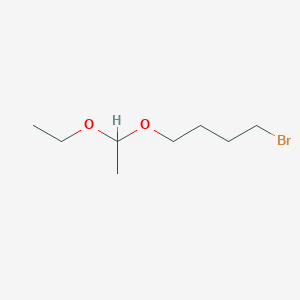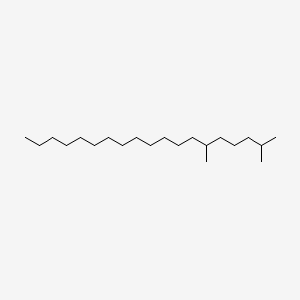
2,6-Dimethylnonadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylnonadecane is an organic compound with the molecular formula C21H44. It is a branched alkane, characterized by the presence of two methyl groups attached to the nonadecane chain at the 2nd and 6th positions. This compound is part of a larger class of hydrocarbons known for their stability and hydrophobic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylnonadecane typically involves the alkylation of nonadecane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where nonadecane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. The use of zeolite catalysts in a continuous flow reactor is a common approach. This method allows for precise control over reaction parameters, leading to efficient production of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethylnonadecane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Although less common, reduction reactions can convert any oxidized forms back to the alkane.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light, replacing hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Chlorine or bromine gas under UV light.
Major Products Formed:
Oxidation: Formation of 2,6-dimethylnonadecanol, 2,6-dimethylnonadecanone, or 2,6-dimethylnonadecanoic acid.
Substitution: Formation of 2,6-dichlorononadecane or 2,6-dibromononadecane.
Applications De Recherche Scientifique
2,6-Dimethylnonadecane has several applications across various fields:
Chemistry: Used as a reference compound in chromatographic studies due to its well-defined structure and properties.
Biology: Investigated for its role in biological membranes and its interactions with lipid bilayers.
Medicine: Studied for its potential use in drug delivery systems, particularly in hydrophobic drug formulations.
Industry: Utilized in the production of lubricants and as a component in specialty chemicals.
Mécanisme D'action
The mechanism by which 2,6-Dimethylnonadecane exerts its effects is primarily through its hydrophobic interactions. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. Its non-polar nature allows it to interact with other hydrophobic molecules, facilitating various biochemical processes .
Comparaison Avec Des Composés Similaires
- 2,3-Dimethylnonadecane
- 2,4-Dimethylnonadecane
- 2,5-Dimethylnonadecane
Comparison: While these compounds share the same nonadecane backbone, the position of the methyl groups significantly influences their physical and chemical properties. For instance, 2,6-Dimethylnonadecane has a unique spatial arrangement that affects its boiling point and solubility compared to its isomers. This uniqueness makes it particularly valuable in specific industrial applications where precise molecular interactions are required .
Propriétés
Numéro CAS |
54105-68-9 |
|---|---|
Formule moléculaire |
C21H44 |
Poids moléculaire |
296.6 g/mol |
Nom IUPAC |
2,6-dimethylnonadecane |
InChI |
InChI=1S/C21H44/c1-5-6-7-8-9-10-11-12-13-14-15-18-21(4)19-16-17-20(2)3/h20-21H,5-19H2,1-4H3 |
Clé InChI |
MKDTXPPIDHKWNM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


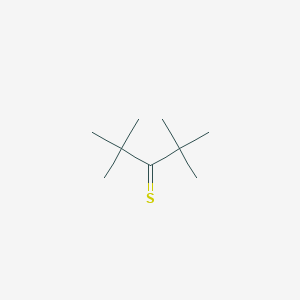


![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)
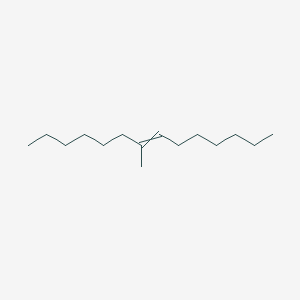

![6-Propylbicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14634576.png)

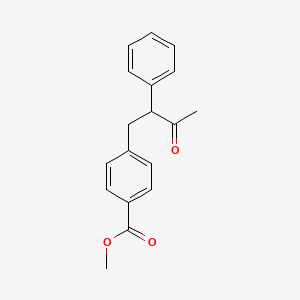
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
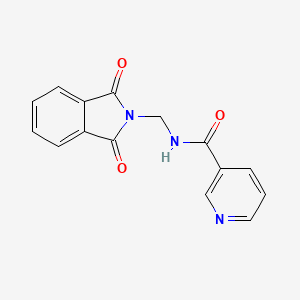
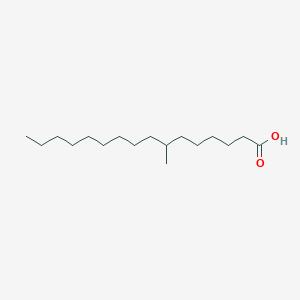
![Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide](/img/structure/B14634614.png)
